molecular formula C11H11NO B13966613 (3-Methylideneazetidin-1-yl)(phenyl)methanone CAS No. 222527-63-1

(3-Methylideneazetidin-1-yl)(phenyl)methanone

Cat. No.: B13966613
CAS No.: 222527-63-1
M. Wt: 173.21 g/mol
InChI Key: LZURMCHRPXCWHC-UHFFFAOYSA-N
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Description

(3-Methylideneazetidin-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the methanone moiety and a methylidene group attached to the azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of (3-Methylideneazetidin-1-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of an aromatic aldehyde with an azetidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(3-Methylideneazetidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methylidene group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl group to an alcohol.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-Methylideneazetidin-1-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of various biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Methylideneazetidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological target and the context of the study.

Comparison with Similar Compounds

(3-Methylideneazetidin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as:

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a benzimidazole ring instead of an azetidine ring.

    (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone:

The uniqueness of this compound lies in its azetidine ring and methylidene group, which confer distinct chemical and biological properties.

Properties

CAS No.

222527-63-1

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3-methylideneazetidin-1-yl)-phenylmethanone

InChI

InChI=1S/C11H11NO/c1-9-7-12(8-9)11(13)10-5-3-2-4-6-10/h2-6H,1,7-8H2

InChI Key

LZURMCHRPXCWHC-UHFFFAOYSA-N

Canonical SMILES

C=C1CN(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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